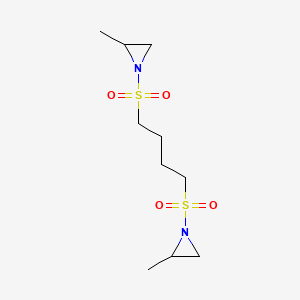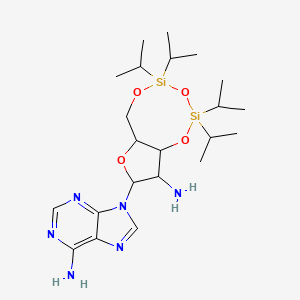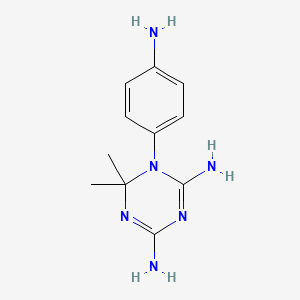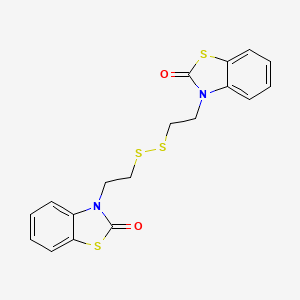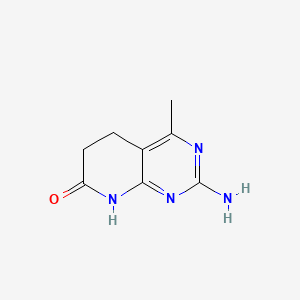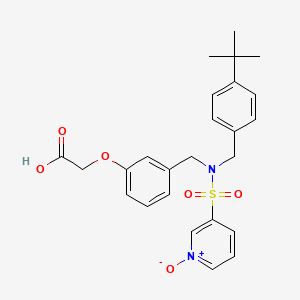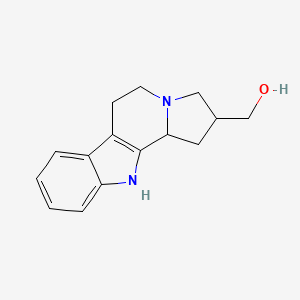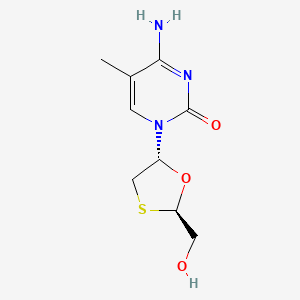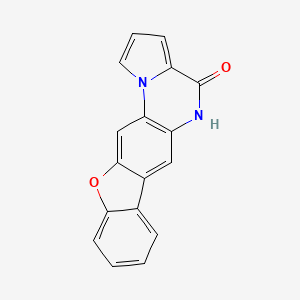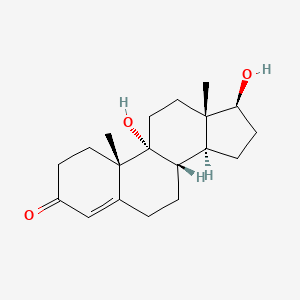
(17|A)-9,17-dihydroxyandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 70575, also known as Genistein, is an isoflavonoid derived from soy products. It is known for its various biological activities, including its role as an antineoplastic and antitumor agent. Genistein has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of resorcinol with phloroglucinol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 100-150°C
Catalyst: Acid catalyst such as sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of Genistein often involves the extraction from soybeans or other leguminous plants. The extraction process includes:
Grinding: Soybeans are ground into a fine powder.
Extraction: The powder is extracted using solvents like ethanol or methanol.
Purification: The extract is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Genistein undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrogenated derivatives.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, water
Major Products
Oxidation Products: Quinones
Reduction Products: Dihydro-Genistein
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Genistein has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoflavonoid chemistry.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential in cancer therapy, particularly in prostate and breast cancer. It is also studied for its cardiovascular benefits.
Industry: Used in the production of dietary supplements and functional foods.
Mechanism of Action
Genistein exerts its effects through several mechanisms:
Inhibition of Protein-Tyrosine Kinase: Genistein inhibits protein-tyrosine kinase, which plays a crucial role in cell growth and differentiation.
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme involved in DNA replication.
Estrogen Receptor Modulation: Genistein acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Comparison with Similar Compounds
Genistein is unique among isoflavonoids due to its specific biological activities. Similar compounds include:
Daidzein: Another isoflavonoid with similar estrogenic activity but different potency.
Biochanin A: An isoflavonoid with similar anticancer properties but different molecular targets.
Equol: A metabolite of Daidzein with higher estrogenic activity.
Genistein stands out due to its dual role as both an antineoplastic agent and a phytoestrogen, making it a valuable compound in both cancer research and hormone-related studies.
Properties
CAS No. |
18841-73-1 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
InChI Key |
UKICFXLKLKVHMC-KOUJMVCDSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
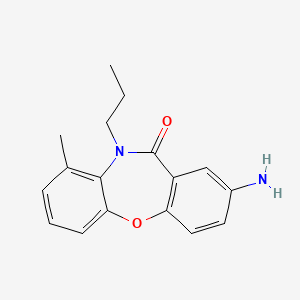
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
